molecular formula C9H9BrF3NO B13548274 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13548274
M. Wt: 284.07 g/mol
InChI Key: SKTILAOHOZATIA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to an ethanamine backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The aldehyde group of 5-bromo-2-methoxybenzaldehyde is first converted to an imine using 2,2,2-trifluoroethylamine under acidic conditions.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under basic conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds, such as:

    1-(5-Bromo-2-methoxyphenyl)adamantane: This compound shares the bromine and methoxy groups but has an adamantane backbone, leading to different physical and chemical properties.

    5-Bromo-2-methoxyphenol: This compound lacks the trifluoromethyl and ethanamine groups, making it less versatile in certain chemical reactions.

    Tris(5-bromo-2-methoxyphenyl)antimony: This compound contains three 5-bromo-2-methoxyphenyl groups attached to an antimony atom, resulting in unique coordination chemistry and applications.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

SKTILAOHOZATIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(F)(F)F)N

Origin of Product

United States

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